molecular formula C13H9NaO2 B12684174 p-Phenylbenzoic acid, sodium salt CAS No. 66642-03-3

p-Phenylbenzoic acid, sodium salt

Cat. No.: B12684174
CAS No.: 66642-03-3
M. Wt: 220.20 g/mol
InChI Key: YOYVXVLOSQBCMA-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of p-Phenylbenzoic acid, sodium salt typically involves the neutralization of p-Phenylbenzoic acid with a sodium base such as sodium hydroxide. The reaction can be represented as follows:

C13H10O2+NaOHC13H9NaO2+H2OC_{13}H_{10}O_{2} + NaOH \rightarrow C_{13}H_{9}NaO_{2} + H_{2}O C13​H10​O2​+NaOH→C13​H9​NaO2​+H2​O

In this reaction, p-Phenylbenzoic acid reacts with sodium hydroxide to form the sodium salt and water. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.

Industrial Production Methods

Industrial production of this compound may involve large-scale neutralization processes using automated reactors. The process includes the dissolution of p-Phenylbenzoic acid in water, followed by the gradual addition of sodium hydroxide solution while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

p-Phenylbenzoic acid, sodium salt undergoes various chemical reactions, including:

    Neutralization: As described in the preparation methods, it reacts with acids to form p-Phenylbenzoic acid.

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Using concentrated sulfuric acid or oleum.

    Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Nitration: Formation of nitro derivatives such as 4-nitro-p-Phenylbenzoic acid.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives like 4-chloro-p-Phenylbenzoic acid.

Scientific Research Applications

p-Phenylbenzoic acid, sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and as a model compound for understanding the behavior of similar aromatic compounds.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of p-Phenylbenzoic acid, sodium salt involves its interaction with cellular components. It can affect enzymatic activities by acting as an inhibitor or activator, depending on the specific enzyme and conditions. The compound may also interact with cellular membranes, influencing membrane permeability and transport processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.

    p-Toluic Acid: Similar structure but with a methyl group instead of a phenyl group.

    Biphenyl-4-carboxylic Acid: Similar structure with an additional benzene ring.

Uniqueness

p-Phenylbenzoic acid, sodium salt is unique due to the presence of both a carboxyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

66642-03-3

Molecular Formula

C13H9NaO2

Molecular Weight

220.20 g/mol

IUPAC Name

sodium;2-phenylbenzoate

InChI

InChI=1S/C13H10O2.Na/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1

InChI Key

YOYVXVLOSQBCMA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-].[Na+]

Origin of Product

United States

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